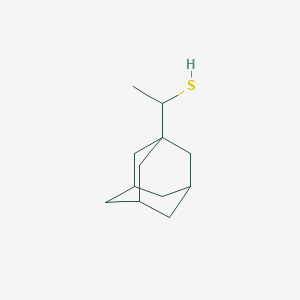
1-(Adamantan-1-YL)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)ethane-1-thiol is an organic compound with the molecular formula C12H20S. It is a derivative of adamantane, a highly stable and symmetrical hydrocarbon. The compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to an adamantane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)ethane-1-thiol typically involves the reaction of adamantane derivatives with thiol-containing reagents. Another approach involves the reaction of adamantane with lower olefins on aluminosilicate catalysts to produce 1-alkyladamantanes, which can then be further functionalized to introduce the thiol group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-YL)ethane-1-thiol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, making it a useful ligand in coordination chemistry . Additionally, the adamantane moiety provides steric bulk and stability, which can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)ethane-1,2-diamine: A related compound with a diamine group instead of a thiol group.
1-Isothiocyanatoadamantane: Contains an isothiocyanate group instead of a thiol group.
1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone: Features an imidazole ring instead of a thiol group.
Uniqueness
1-(Adamantan-1-YL)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The adamantane moiety provides additional stability and steric effects, making this compound particularly interesting for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C12H20S |
|---|---|
Molecular Weight |
196.35 g/mol |
IUPAC Name |
1-(1-adamantyl)ethanethiol |
InChI |
InChI=1S/C12H20S/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 |
InChI Key |
BUNBDAGQROEGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


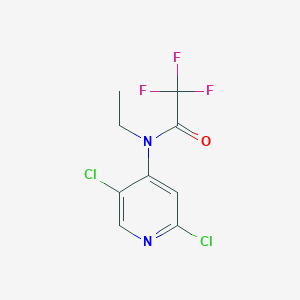

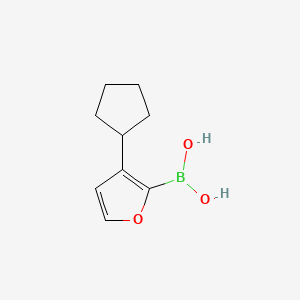
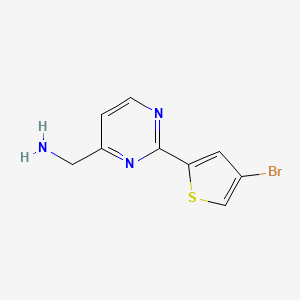
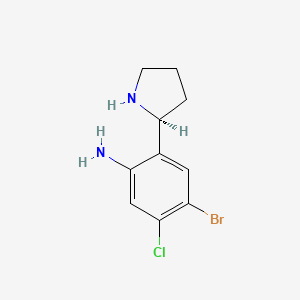
![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)
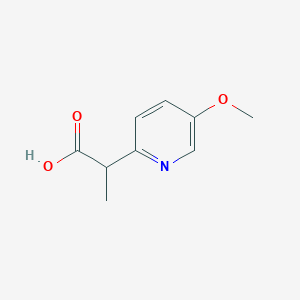


![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)
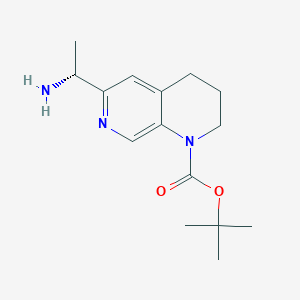
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)

![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)
